TCO-C3-PEG3-C3-amine
Overview
Description
TCO-C3-PEG3-C3-amine: is a polyethylene glycol (PEG)-based compound that features a trans-cyclooctene (TCO) moiety and a free amine group. This compound is primarily used as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs), which are molecules designed to degrade specific proteins within cells by leveraging the ubiquitin-proteasome system .
Mechanism of Action
Target of Action
TCO-C3-PEG3-C3-amine is primarily used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the degradation of the target protein .
Mode of Action
This compound, being a PEG-based PROTAC linker, connects two different ligands: one for an E3 ubiquitin ligase and the other for the target protein . This allows the PROTAC to exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Biochemical Pathways
The primary biochemical pathway involved in the action of this compound is the ubiquitin-proteasome system . This system is responsible for protein degradation within cells. By linking the target protein to an E3 ubiquitin ligase, the PROTAC facilitates the transfer of ubiquitin to the target protein. The ubiquitinated protein is then recognized by the proteasome, a large protein complex that degrades unneeded or damaged proteins by proteolysis.
Pharmacokinetics
The pharmacokinetics of this compound are influenced by its PEG-based structure . The hydrophilic PEG spacer improves water solubility, which can enhance the bioavailability of the compound . Furthermore, the compound can be used to derivatize carboxyl groups or activated ester (e.g., NHS ester) with the TCO moiety through a stable amide bond .
Result of Action
The result of the action of this compound is the selective degradation of target proteins . By facilitating the ubiquitination and subsequent degradation of these proteins, the compound can modulate cellular processes that are regulated by these proteins.
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the presence of activators (e.g., EDC, DCC) or activated esters (e.g., NHS esters) is necessary for the compound to derivatize carboxyl groups . Additionally, the hydrophilic PEG spacer arm provides a long, flexible connection that minimizes steric hindrance in reactions with complementary tetrazine-containing molecules .
Biochemical Analysis
Biochemical Properties
TCO-C3-PEG3-C3-amine plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules. The TCO moiety in this compound can undergo bioorthogonal reactions, typically with Tetrazine . The nature of these interactions is primarily through the formation of a stable amide bond .
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to form stable amide bonds with carboxyl groups or activated esters. This allows it to bind to biomolecules, potentially influencing enzyme activity and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of TCO-C3-PEG3-C3-amine typically involves the conjugation of a TCO moiety with a PEG chain that terminates in an amine group. The reaction conditions often include the use of activators such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to facilitate the formation of stable amide bonds .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency of the final product. The compound is typically stored at low temperatures (-20°C) to maintain its stability .
Chemical Reactions Analysis
Types of Reactions: TCO-C3-PEG3-C3-amine undergoes various chemical reactions, including:
Substitution Reactions: The amine group can react with carboxyl groups or activated esters (e.g., NHS esters) to form stable amide bonds.
Click Chemistry Reactions: The TCO moiety is highly reactive with tetrazine-containing molecules, enabling efficient click chemistry reactions.
Common Reagents and Conditions:
EDC or DCC: Used as activators for amide bond formation.
Tetrazine: Reacts with the TCO moiety in click chemistry reactions.
Major Products Formed:
Amide Bonds: Formed through the reaction of the amine group with carboxyl groups or activated esters.
Click Chemistry Products: Formed through the reaction of the TCO moiety with tetrazine.
Scientific Research Applications
Chemistry: TCO-C3-PEG3-C3-amine is widely used in click chemistry for the modification of biopolymers, peptides, and other molecules. Its high reactivity and stability make it a valuable tool in chemical synthesis .
Biology: In biological research, this compound is used to create PROTACs, which are designed to selectively degrade target proteins within cells. This has significant implications for studying protein function and developing targeted therapies .
Medicine: The compound’s role in PROTAC synthesis has potential therapeutic applications, particularly in the development of drugs that can target and degrade disease-causing proteins .
Industry: this compound is used in the production of various bioconjugates and drug delivery systems, leveraging its ability to form stable bonds and its compatibility with aqueous environments .
Comparison with Similar Compounds
TCO-PEG3-amine: Another PEG-based linker with similar properties but a shorter PEG chain.
TCO-PEG4-amine: Similar to TCO-C3-PEG3-C3-amine but with a longer PEG chain, providing greater flexibility and solubility.
Uniqueness: this compound is unique due to its specific combination of a TCO moiety, a PEG3 spacer, and a free amine group. This combination provides a balance of reactivity, stability, and solubility, making it particularly useful in the synthesis of PROTACs and other bioconjugates .
Biological Activity
TCO-C3-PEG3-C3-amine is a polyethylene glycol (PEG)-based compound featuring a trans-cyclooctene (TCO) moiety and a free amine group. This compound is primarily utilized as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are innovative molecules designed to selectively degrade specific proteins within cells by harnessing the ubiquitin-proteasome system. The biological activity of this compound is critical for developing targeted therapies and understanding protein function in various cellular contexts.
The mechanism of action of this compound involves its role as a linker that connects two distinct ligands: one targeting an E3 ubiquitin ligase and the other targeting the desired protein for degradation. This dual-targeting approach facilitates the selective degradation of proteins, thereby influencing various biochemical pathways, particularly those associated with protein homeostasis and signaling.
Key Features:
- Linker Role : Connects E3 ligase and target proteins.
- Biochemical Pathways : Engages with the ubiquitin-proteasome system.
- Bioorthogonal Reactions : The TCO moiety allows for bioorthogonal reactions, typically with tetrazines, enhancing its utility in chemical biology.
This compound exhibits several biochemical properties that make it suitable for various applications:
Property | Description |
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Solubility | Highly soluble in aqueous environments due to PEG component. |
Reactivity | Undergoes bioorthogonal reactions, facilitating conjugation with biomolecules. |
Stability | Stable under physiological conditions, enhancing its use in biological assays. |
Compatibility | Compatible with various functional groups, allowing diverse applications in bioconjugation. |
Applications in Research
- PROTAC Development : this compound is integral in synthesizing PROTACs, which have shown promise in selectively degrading disease-associated proteins.
- Chemical Biology : Its ability to facilitate click chemistry makes it valuable for modifying biopolymers and peptides.
- Drug Delivery Systems : The compound's stability and reactivity are leveraged to develop innovative drug delivery systems that target specific tissues or cells.
Case Studies
Several studies highlight the biological activity and applications of this compound:
- Selective Protein Degradation :
- Click Chemistry Applications :
Pharmacokinetics
The pharmacokinetics of this compound are influenced by its PEG-based structure, which provides enhanced solubility and stability in biological systems. This characteristic is crucial for ensuring that PROTACs maintain their efficacy during systemic circulation and reach their intended targets within cells.
Properties
IUPAC Name |
[(4E)-cyclooct-4-en-1-yl] N-[3-[2-[2-(3-aminopropoxy)ethoxy]ethoxy]propyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H36N2O5/c20-10-6-12-23-14-16-25-17-15-24-13-7-11-21-19(22)26-18-8-4-2-1-3-5-9-18/h1-2,18H,3-17,20H2,(H,21,22)/b2-1+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWCIHUBGBBHCSO-OWOJBTEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CCCC(C1)OC(=O)NCCCOCCOCCOCCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C/C=C/CCC(C1)OC(=O)NCCCOCCOCCOCCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H36N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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